4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide
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Overview
Description
4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide is a complex organic compound with a molecular formula of C19H24N4O2 It is characterized by the presence of a nitrophenoxy group and a benzenecarboximidamide group connected through a pentoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the nitrophenoxy and benzenecarboximidamide intermediates. The key steps include:
Etherification: The reaction of 4-nitrophenol with a pentoxy halide to form 4-(pentoxy)nitrophenol.
Amidation: The conversion of 4-(pentoxy)nitrophenol to this compound through a reaction with benzenecarboximidamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted phenoxy derivatives.
Scientific Research Applications
4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with nucleic acids and proteins, leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-Carbamimidoylphenoxy)pentoxy]benzenecarboximidamide: Similar structure but with a carbamimidoyl group instead of a nitro group.
4-[5-(4-Aminophenoxy)pentoxy]benzenecarboximidamide: Contains an amino group instead of a nitro group.
Uniqueness
4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide is unique due to its specific nitrophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
67833-85-6 |
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Molecular Formula |
C18H21N3O4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[5-(4-nitrophenoxy)pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C18H21N3O4/c19-18(20)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)21(22)23/h4-11H,1-3,12-13H2,(H3,19,20) |
InChI Key |
LDKDXQMFHSGLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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